![molecular formula C12H19NO4 B2528328 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1858178-01-4](/img/structure/B2528328.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
The compound "2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid" is a structurally complex molecule that is likely to be a derivative of bicyclic amino acids. These compounds are of significant interest due to their potential biological activity and their use as building blocks in medicinal chemistry.
Synthesis Analysis
The synthesis of bicyclic amino acid derivatives often involves stereoselective or enantioselective methods to ensure the correct spatial arrangement of atoms, which is crucial for their biological activity. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives has been achieved using the Corey-Link methodology, which is a testament to the complexity and precision required in synthesizing such molecules . Similarly, enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been described, utilizing intramolecular cyclopropanation as a key step . These methods underscore the intricate strategies employed to construct the bicyclic framework and introduce functional groups in a controlled manner.
Molecular Structure Analysis
The molecular structure of bicyclic amino acids is characterized by a constrained ring system that can influence the conformation and, consequently, the reactivity and interaction with biological targets. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the importance of stereochemistry in these molecules . Additionally, the use of computational methods such as ab initio calculations can provide insights into the factors that govern the selectivity and stability of these compounds .
Chemical Reactions Analysis
Bicyclic amino acids can undergo various chemical reactions, which are essential for further functionalization or for probing their biological activity. For example, the synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one involves ring contraction and Baeyer–Villiger oxidation, highlighting the reactivity of the bicyclic core . Moreover, the synthesis of constrained cycloalkyl analogues of glutamic acid involves asymmetric cyclopropanation and Bucherer–Bergs reactions, indicating the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic amino acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis of derivatives with different substituents, such as the 3-(tert-butoxycarbonyl) group, can alter these properties and affect their suitability for use in various applications . The constrained structure of these compounds can also impact their pharmacokinetic and pharmacodynamic profiles, which is crucial for their development as therapeutic agents.
Scientific Research Applications
Neuroprotective Potential
Radiolabeling studies have demonstrated the potential of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally similar to the one of interest, as a neuroprotective drug. Labeled with C-11 for Positron Emission Tomography (PET) imaging, it showed significant brain uptake, particularly in cortical areas, suggesting its ability to cross the blood-brain barrier and accumulate in regions associated with neuroprotection (Meixiang Yu et al., 2003).
Organic Synthesis and Chemical Studies
Synthesis of Novel Inhibitors
The compound 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives have been explored for their role in inhibiting ethylene biosynthesis, a critical process in plant biology. This indicates the chemical's utility in agricultural research and potential applications in controlling plant growth and ripening processes (F. L. Switzer et al., 1989).
Material Science Applications
Alicyclic polymers incorporating structures similar to the chemical have been synthesized for use as 193 nm photoresist materials in lithography. These studies reveal the compound's relevance in developing advanced materials for microfabrication and semiconductor manufacturing (U. Okoroanyanwu et al., 1998).
Amino Acid Analogues
Research has also focused on synthesizing amino acid analogues featuring bicyclo[3.1.0] hexane cores. These analogues, including methanoproline and azabicyclo[3.1.0]hex-6-ylamine, serve as potent intermediates in the synthesis of antibiotics and bioactive compounds, highlighting the broader utility of the core structure in drug discovery and development (C. Jimeno et al., 2011).
Transport and Biological Activity
The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, compared with a widely used amino acid analogue, demonstrated specificity to membrane transport systems in tumor and hepatoma cells. This suggests the potential for designing more effective drug delivery systems or modulators of cellular transport mechanisms (H. Christensen et al., 1983).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.
Future Directions
Mechanism of Action
Target of Action
While the specific targets of “2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[31These interactions can modulate the activity of these targets, leading to various biological effects .
Mode of Action
The mode of action of “2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[31Many similar compounds work by binding to their targets and modulating their activity .
Biochemical Pathways
Without specific information on “2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid”, it’s hard to say which biochemical pathways it might affect. Compounds of this type often interact with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[31These properties can greatly influence a compound’s bioavailability and overall effects .
Result of Action
The specific molecular and cellular effects of “2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[31Similar compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid” can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12(9(14)15)5-4-7-6-8(7)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSVYFCNHQQNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2C1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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